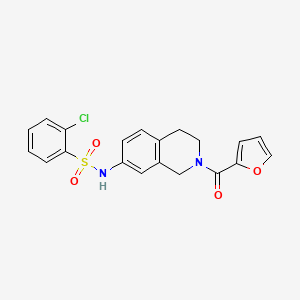

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNWUIWEIJFUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . This intermediate is then reacted with a substituted benzene derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The compound can be reduced, particularly at the sulfonamide group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit the growth of various pathogens. The incorporation of the furan and tetrahydroisoquinoline moieties may enhance these effects by improving binding affinity to microbial targets.

Anticancer Potential

There is a growing body of evidence suggesting that derivatives of benzenesulfonamides possess anticancer activity. The unique structural elements of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide could potentially interact with cancer cell signaling pathways or DNA synthesis processes.

Case Studies and Research Findings

- Synthesis and Characterization :

- In Silico Studies :

- Biological Activity Screening :

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

- 2-amino-4-phenylthiazole derivatives

Uniqueness

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its combination of a furan ring, a tetrahydroisoquinoline moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzenesulfonamide moiety attached to a tetrahydroisoquinoline structure with a furan-2-carbonyl substituent. Its molecular formula is , and it has a molecular weight of approximately 367.83 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity

- Antimicrobial Properties

- Enzyme Inhibition

These activities are attributed to the compound's ability to interact with specific biological targets.

Anticancer Activity

Studies have shown that 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can inhibit the growth of various cancer cell lines. For instance:

- Mechanism : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7) by inducing G0/G1 phase arrest and subsequent apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Activity Against Bacteria and Fungi : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Mechanism : The antimicrobial activity is thought to arise from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

Research indicates that 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may act as an inhibitor of various enzymes:

- Target Enzymes : Specific studies have focused on its inhibitory effects on kinases and proteases.

- Implications : This inhibition can lead to altered metabolic pathways in target cells, contributing to its anticancer and antimicrobial effects.

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are optimal for synthesizing 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

A common approach involves coupling sulfonyl chloride intermediates with amine-containing scaffolds. For example, in analogous sulfonamide syntheses, benzenesulfonyl chloride derivatives are reacted with amines in pyridine with catalytic DMAP (4-dimethylaminopyridine) to facilitate acylation . Key steps include:

- Dissolving the amine precursor (e.g., 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine) in pyridine.

- Dropwise addition of benzenesulfonyl chloride derivatives under controlled conditions.

- Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization.

Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. How can structural characterization of this compound be performed?

- X-ray crystallography : Resolve the 3D conformation, as demonstrated for related N-aroyl-arylsulfonamides .

- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity. For example, furan carbonyl protons typically resonate at δ 7.5–8.5 ppm, while tetrahydroisoquinoline protons appear as multiplet signals in δ 2.5–4.0 ppm.

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Use microdilution assays (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 μM.

- Anticancer potential : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values against controls .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How should experimental designs account for variability in biological activity data?

Adopt randomized block designs with split-split plots, as seen in pharmacological studies. For example:

Q. What computational strategies predict environmental fate and biodegradation pathways?

- QSAR (Quantitative Structure-Activity Relationship) models : Estimate physicochemical properties (e.g., logP, water solubility) using tools like EPI Suite.

- Molecular dynamics simulations : Study interactions with soil or aquatic matrices .

- Metabolic pathway prediction : Use software (e.g., EAWAG-BBD) to simulate microbial degradation.

Q. How can contradictory data in biological activity studies be resolved?

- Dose-response re-evaluation : Test a broader concentration range to identify non-linear effects.

- Orthogonal assays : Confirm results using alternative methods (e.g., apoptosis assays alongside MTT).

- Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted analogs ) to isolate substituent effects.

Q. What advanced analytical methods validate purity and stability under varying conditions?

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace furan with thiophene or chloro with fluoro groups) .

- 3D-QSAR : Align molecular structures in a common pharmacophore model using CoMFA or CoMSIA.

- Binding affinity assays : Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted target interactions .

Q. What protocols assess ecological risks and abiotic transformations?

- Photodegradation studies : Expose the compound to UV light in simulated sunlight chambers and analyze by LC-MS .

- Soil adsorption experiments : Use batch equilibrium methods to measure K (organic carbon partition coefficient).

- Aquatic toxicity testing : Evaluate effects on Daphnia magna or algae growth inhibition .

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.